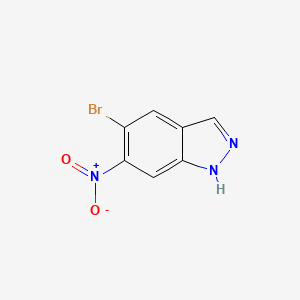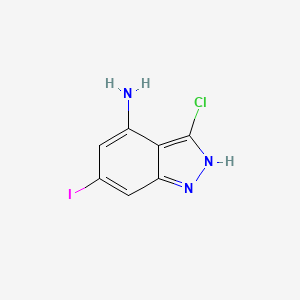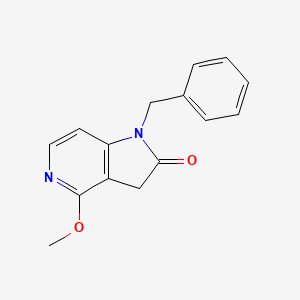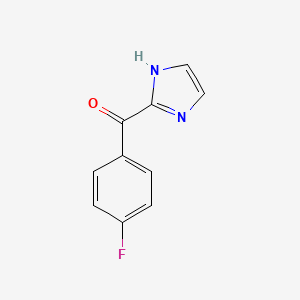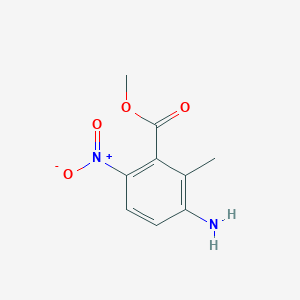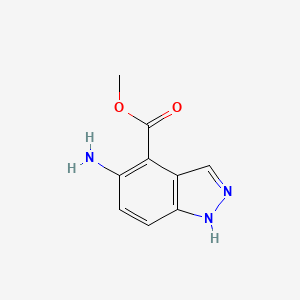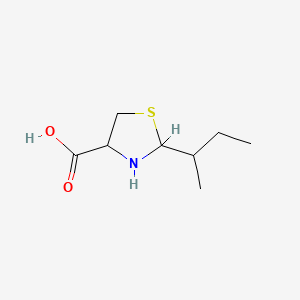
2-(丁-2-基)-1,3-噻唑烷-4-羧酸
描述
2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of a butan-2-yl group attached to the thiazolidine ring, which imparts unique chemical properties.
科学研究应用
2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazolidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of butan-2-amine with thioglycolic acid under acidic conditions to form the thiazolidine ring. The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to promote ring closure.
Another synthetic route involves the cyclization of N-(butan-2-yl)thiourea with chloroacetic acid. This reaction is carried out under basic conditions, typically using sodium hydroxide as the base, to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production of 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid often involves large-scale batch reactions using the aforementioned synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione derivative.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines in the presence of a dehydrating agent (e.g., dicyclohexylcarbodiimide) facilitate ester or amide formation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione derivatives.
Substitution: Esters and amides of 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid.
作用机制
The mechanism of action of 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The thiazolidine ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes involved in metabolic processes.
相似化合物的比较
Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the butan-2-yl group, resulting in different chemical properties.
2-(Methyl)-1,3-thiazolidine-4-carboxylic acid: Contains a methyl group instead of a butan-2-yl group, leading to variations in reactivity and biological activity.
2-(Phenyl)-1,3-thiazolidine-4-carboxylic acid: The presence of a phenyl group significantly alters the compound’s properties compared to the butan-2-yl derivative.
Uniqueness
2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-butan-2-yl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-3-5(2)7-9-6(4-12-7)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUSLWYDMLQHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1NC(CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


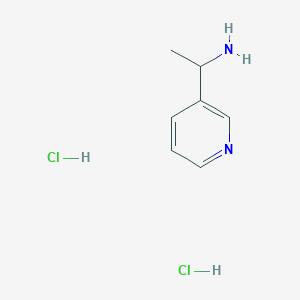
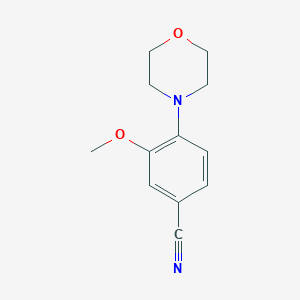
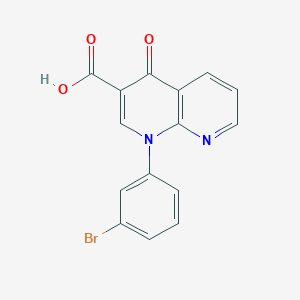
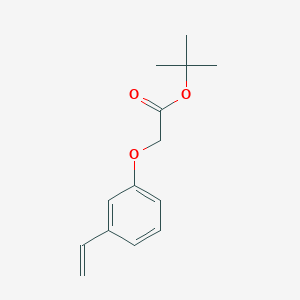
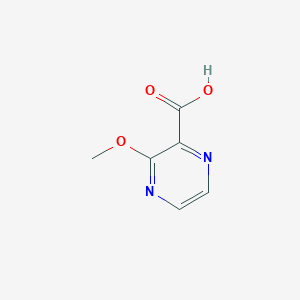

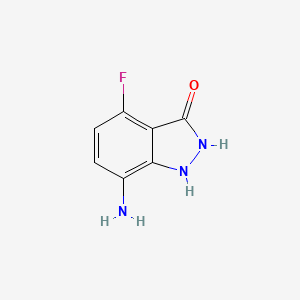
![N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide](/img/structure/B1370942.png)
